molecular formula C11H10O4 B15201887 2-(Chroman-6-yl)-2-oxoacetic acid

2-(Chroman-6-yl)-2-oxoacetic acid

Cat. No.: B15201887
M. Wt: 206.19 g/mol
InChI Key: PUKIIOULELMYBZ-UHFFFAOYSA-N
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Description

2-(Chroman-6-yl)-2-oxoacetic acid is a bicyclic organic compound comprising a chroman (benzodihydropyran) core substituted with an oxoacetic acid functional group at the 6-position. Chroman derivatives are structurally related to coumarins, which are widely studied for their pharmacological activities, including anticancer, antioxidant, and anticoagulant properties . The oxoacetic acid moiety (-COCOOH) introduces strong electron-withdrawing characteristics, enhancing reactivity and influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H10O4/c12-10(11(13)14)8-3-4-9-7(6-8)2-1-5-15-9/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

PUKIIOULELMYBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C(=O)O)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chroman-6-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of chroman-6-carboxylic acid with an oxidizing agent to introduce the oxo group at the 2-position. This reaction typically requires conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-6-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chroman-6-yl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chroman-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -F) increase acidity and reactivity, making compounds like 2-((4-nitrophenyl)amino)-2-oxoacetic acid more reactive in nucleophilic reactions .
  • Aromatic systems (naphthalene, chroman) enhance stability and π-π stacking interactions, which are critical for biological activity .
  • Polar substituents (e.g., -OCH₃, -COOH) improve solubility but may reduce membrane permeability .

Physicochemical Properties

  • Acidity: The oxoacetic acid group confers strong acidity. For example, 2-(2,5-difluorophenyl)-2-oxoacetic acid has a predicted pKa of ~2.88, comparable to acetic acid derivatives but lower than phenolic analogs .
  • Solubility : Methoxy and carboxylic acid groups enhance water solubility. Ethyl ester derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) exhibit lower solubility due to the ester moiety .
  • Crystallinity : Chroman/coumarin derivatives often form ordered crystal structures stabilized by hydrogen bonding and π-stacking, as seen in ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Chroman-6-yl)-2-oxoacetic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves modifying chroman derivatives (e.g., 6-hydroxychroman) via oxalylation using ethyl oxalyl chloride under controlled conditions. For example, coupling chroman-6-ol with oxalyl chloride in anhydrous dichloromethane at 0–5°C, followed by hydrolysis to yield the target compound . Optimization requires monitoring temperature, solvent polarity, and stoichiometry of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity.

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodology : Perform solubility profiling in polar (water, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies at pH 2–12 (buffered solutions) over 24–72 hours, analyzed via HPLC, can identify degradation products. For example, notes similar compounds exhibit pH-dependent tautomerism, requiring monitoring of carbonyl group stability .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR (e.g., δ 8.1–7.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of chroman) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound impact its reactivity in biological systems?

  • Methodology : Study keto-enol tautomerism using 1^1H NMR in DMSO-d6_6 ( ) and computational modeling (DFT) to calculate energy barriers. For example, highlights intramolecular hydrogen bonding stabilizing the keto form, which may influence interactions with enzymes like cytochrome P450 .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodology :

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Target Validation : Use CRISPR/Cas9 knockdown of putative targets (e.g., COX-2) to confirm specificity.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., chromene-based acids in and ) to identify structure-activity relationships (SARs) .

Q. How can researchers design experiments to elucidate the metal-chelating properties of this compound?

  • Methodology :

  • Titration Studies : Use UV-Vis or fluorescence spectroscopy with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) to detect shifts in λmax_{max}.
  • X-ray Crystallography : Co-crystallize the compound with metals to determine binding modes. notes similar oxoacetic acids act as bidentate ligands, forming six-membered chelate rings .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Methodology :

  • Cross-Validation : Compare with HSQC and HMBC spectra ( ) to confirm assignments.
  • pH Adjustment : Test in D2_2O vs. DMSO-d6_6 to rule out solvent-induced shifts.
  • Reference Standards : Synthesize derivatives (e.g., methyl esters) to isolate spectral contributions .

Q. What experimental controls are essential when assessing the compound’s anti-inflammatory activity in cell-based assays?

  • Methodology :

  • Cytotoxicity Controls : Use MTT assays to rule out false positives from cell death.
  • Inhibitor Controls : Co-treat with NSAIDs (e.g., indomethacin) to compare pathways.
  • ROS Scavenging : Measure intracellular ROS levels (DCFH-DA probe) to distinguish antioxidant effects .

Methodological Tables

Parameter Recommended Technique Key Observations Reference
Solubility in WaterHPLC (reverse-phase C18 column)pH 7: ~15 mg/mL; pH 2: precipitation observed
Thermal StabilityTGA (10°C/min, N2_2 atmosphere)Decomposition onset at 180°C
Metal ChelationUV-Vis (Fe3+^{3+} titration)λmax_{max} shift from 280 nm → 320 nm

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